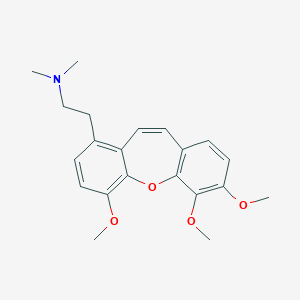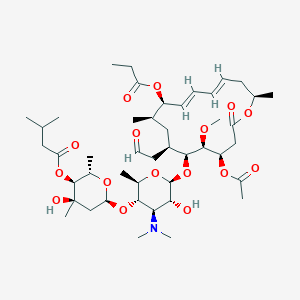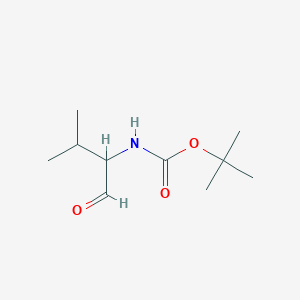
1-(Bromomethyl)-2,3-dimethylbenzene
Vue d'ensemble
Description
1-(Bromomethyl)-2,3-dimethylbenzene, also known as 1-bromo-2,3-dimethylbenzene, is a chemical compound that is used in various scientific research applications. It is a colorless liquid with a molecular weight of 207.13 g/mol and a boiling point of 202°C.
Mécanisme D'action
The mechanism of action of 1-(Bromomethyl)-2,3-dimethylbenzene is not well understood. However, it is believed to act as an electrophile and undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols. It can also undergo oxidative addition reactions with various metal catalysts.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(Bromomethyl)-2,3-dimethylbenzene are not well studied. However, it is believed to be a toxic compound and can cause skin and eye irritation upon contact. It is also a respiratory irritant and can cause lung damage upon inhalation. Therefore, proper safety measures should be taken while handling this compound.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(Bromomethyl)-2,3-dimethylbenzene in lab experiments are its high purity, availability, and low cost. It is also a versatile compound that can be used in various organic synthesis reactions. However, the limitations of using this compound are its toxicity and potential health hazards. Therefore, proper safety measures should be taken while handling this compound.
Orientations Futures
There are several future directions for the research on 1-(Bromomethyl)-2,3-dimethylbenzene. Some of the possible future directions are:
1. Development of new synthetic methodologies using 1-(Bromomethyl)-2,3-dimethylbenzene as a starting material.
2. Exploration of the biological and physiological effects of 1-(Bromomethyl)-2,3-dimethylbenzene.
3. Development of new drugs using 1-(Bromomethyl)-2,3-dimethylbenzene as a pharmacophore.
4. Synthesis of new materials using 1-(Bromomethyl)-2,3-dimethylbenzene as a precursor.
5. Investigation of the mechanism of action of 1-(Bromomethyl)-2,3-dimethylbenzene in various organic reactions.
Conclusion:
In conclusion, 1-(Bromomethyl)-2,3-dimethylbenzene is a versatile chemical compound that is used in various scientific research applications. It is synthesized through the bromination of 2,3-dimethyltoluene and is a colorless liquid with a high purity. It can act as an electrophile and undergo nucleophilic substitution reactions with various nucleophiles. It is a toxic compound and can cause skin and eye irritation upon contact. Proper safety measures should be taken while handling this compound. There are several future directions for the research on 1-(Bromomethyl)-2,3-dimethylbenzene, and it has the potential to contribute significantly to the development of new drugs and materials.
Applications De Recherche Scientifique
1-(Bromomethyl)-2,3-dimethylbenzene is used in various scientific research applications such as organic synthesis, drug discovery, and material science. It is used as a building block in the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and polymers. It is also used as a starting material in the synthesis of various biologically active compounds. In drug discovery, it is used as a pharmacophore for the development of new drugs. In material science, it is used as a precursor for the synthesis of various materials such as conductive polymers and organic semiconductors.
Propriétés
IUPAC Name |
1-(bromomethyl)-2,3-dimethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Br/c1-7-4-3-5-9(6-10)8(7)2/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYRPPWFKLXRQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CBr)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50146321 | |
| Record name | Benzene, (bromomethyl)dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50146321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bromomethyl)-2,3-dimethylbenzene | |
CAS RN |
104155-11-5, 81093-21-2 | |
| Record name | Benzene, (bromomethyl)dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104155115 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, (bromomethyl)dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50146321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(bromomethyl)-2,3-dimethylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

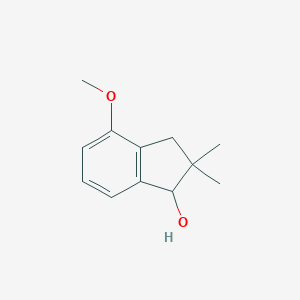
![1-[2-(diethylamino)ethyl]-1H-indole-2,3-dione](/img/structure/B34103.png)
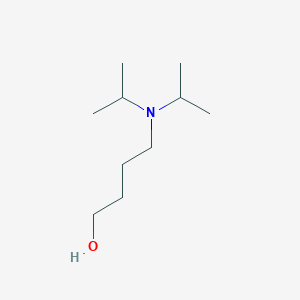

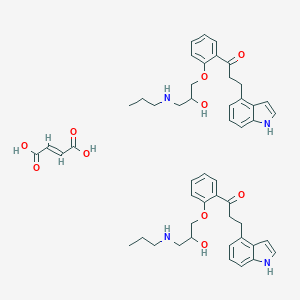

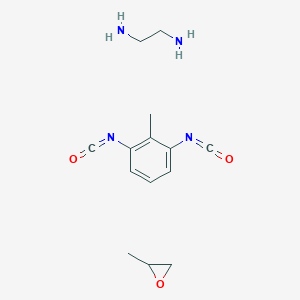
![5,6-Dimethoxybenzo[d]thiazole-2-carbonitrile](/img/structure/B34115.png)
